molecular formula C17H20N2O3S B5326525 1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide

1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide

Cat. No. B5326525
M. Wt: 332.4 g/mol
InChI Key: VLTFNPNIWYTYNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related arylsulfonamide compounds, such as (piperazin-1-yl-phenyl)-arylsulfonamides, has been explored in depth. These compounds have shown high affinities for serotonin receptors, indicating a sophisticated synthetic process involving naphthalene derivatives (Park et al., 2010).

Molecular Structure Analysis

  • The molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors has been studied, indicating the significance of molecular conformation for receptor binding (Shim et al., 2002).

Chemical Reactions and Properties

  • Piperidine derivatives have been explored for various chemical reactions, indicating the reactivity and functional group compatibility of such structures. For example, the synthesis and anti-acetylcholinesterase activity of certain piperidine derivatives have been studied (Sugimoto et al., 1990).

Physical Properties Analysis

  • The physical properties of piperidine derivatives, including solubility and stability, can be inferred from the synthesis and characterization of similar compounds. For example, the synthesis of poly(thioether-imide-sulfones) based on bis(naphthalimido) diphenylsulfone provides insights into solubility and thermal stability (Sonpatki et al., 1999).

Chemical Properties Analysis

  • The chemical properties of 1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide can be extrapolated from studies on similar sulfonamide compounds. Research on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives provides insights into chemical reactivity and potential biological activity (Cioffi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further studies to determine its biological activity and potential uses. It could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

1-methylsulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23(21,22)19-11-5-8-14(12-19)17(20)18-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFNPNIWYTYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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